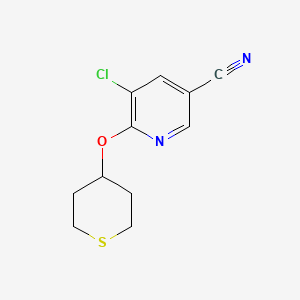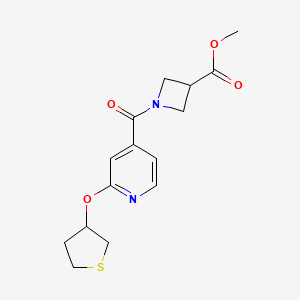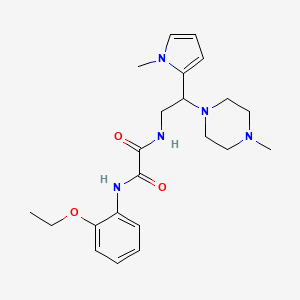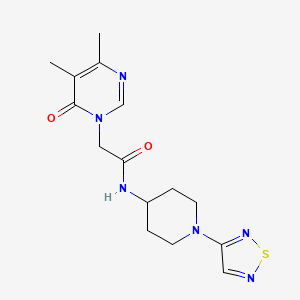
Methyl 5-amino-2-chloro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-amino-2-chloro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.64 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10ClNO3/c1-13-8-4-7 (11)5 (3-6 (8)10)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the amino, chloro, and methoxy groups on the benzoate ring.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Intermediate in Synthesis Processes : This compound serves as a pivotal intermediate in the synthesis of diverse chemical entities. For instance, it has been utilized in the synthesis of amisulpride intermediates, highlighting its role in creating building blocks for further chemical transformations (Wang Yu, 2008).
Pharmacological Research : Research into derivatives of Methyl 5-amino-2-chloro-4-methoxybenzoate has demonstrated potential pharmacological applications. For example, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid were found to be potent 5-HT4 receptor agonists, indicating its utility in the development of new drugs targeting serotonin receptors (D. Yang et al., 1997).
Antimicrobial and Antitumor Activities : Novel triazole derivatives synthesized from similar chemical structures have shown both diuretic and antidiuretic effects, with specific derivatives demonstrating significant bioactivity. This suggests the potential of this compound derivatives in developing new therapeutic agents with diuretic properties (T. V. Kravchenko, 2018).
Development of Antiproliferative Agents : Derivatives focusing on alterations at specific positions of similar core structures have led to the identification of potent antiproliferative agents targeting tubulin at the colchicine binding site, indicating the role of such intermediates in cancer research (R. Romagnoli et al., 2008).
Ligand Binding and Dual Antagonist Properties : The study of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid for binding affinity to dopamine D2 and serotonin 5-HT3 receptors reveals the compound's potential as a basis for developing dual antagonists for these receptors, showcasing its significance in addressing complex pharmacological targets (Y. Hirokawa et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 5-amino-2-chloro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHAUZLITYUGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)




![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)
![N-{3-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}acetamide](/img/structure/B2776927.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)

